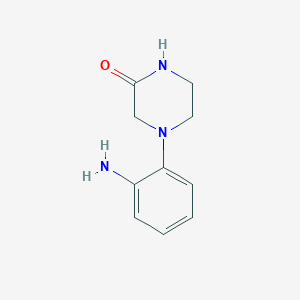

4-(2-Aminophenyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAMRDOSRJKISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585535 | |

| Record name | 4-(2-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926199-99-7 | |

| Record name | 4-(2-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 2 Aminophenyl Piperazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques that provide information about the hydrogen and carbon skeletons of a molecule, respectively.

In the ¹H NMR spectrum of a piperazine (B1678402) derivative, distinct signals corresponding to the protons of the piperazine ring are typically observed. For instance, in a study of novel piperazine derivatives, the NCH₂ groups of the piperazine moiety showed four broad signals in the ¹H NMR spectrum. nih.gov Specifically, for 1-(4-nitrobenzoyl)piperazine (B1268174), these signals appeared at chemical shifts (δ) of 2.81, 2.96, 3.33, and 3.97 ppm in deuterochloroform (CDCl₃) at 25 °C. nih.gov The aromatic protons of the aminophenyl group would be expected to appear in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. In the case of piperazine derivatives, the carbon signals of the NCH₂ groups are also characteristically observed. For 1-(4-nitrobenzoyl)piperazine, four broad signals for the carbons of the NCH₂ groups were found at δ = 43.7, 46.0, 46.3, and 49.0 ppm. nih.gov The carbonyl carbon of the piperazin-2-one (B30754) ring would resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm, due to the deshielding effect of the adjacent oxygen atom. The carbons of the aminophenyl group would produce signals in the aromatic region of the spectrum (approximately 110-150 ppm).

Table 1: Representative ¹H and ¹³C NMR Data for a Piperazine Derivative

| Atom Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Piperazine NCH₂ | 2.81 - 3.97 | 43.7 - 49.0 |

| Aromatic CH | 6.0 - 8.0 | 110 - 150 |

| Carbonyl C=O | - | 160 - 180 |

Note: The chemical shift ranges are approximate and can vary depending on the specific derivative and solvent used.

While one-dimensional NMR provides basic structural information, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For example, a COSY spectrum would show cross-peaks between the protons on adjacent carbons of the piperazine ring, helping to confirm their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For instance, an HMBC spectrum could show a correlation between the protons on the piperazine ring and the carbonyl carbon, confirming the structure of the piperazin-2-one ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Protons that are close to each other in space, even if they are not directly bonded, will show cross-peaks in a NOESY spectrum. This is crucial for determining the stereochemistry and conformation of the molecule.

The combined use of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of 4-(2-Aminophenyl)piperazin-2-one and its derivatives, leaving no ambiguity in their chemical structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, the molecular formula is C₁₀H₁₃N₃O, which corresponds to a molecular weight of 191.23 g/mol . sigmaaldrich.com In a mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at or near this m/z value.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the structure of the original compound. For instance, cleavage of the piperazin-2-one ring or the bond connecting it to the aminophenyl group would produce characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high accuracy allows for the unambiguous determination of the elemental composition of the molecule. nih.gov For example, an HRMS analysis of a derivative of this compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, yielded an experimental mass of [M+H]⁺ at 570.07309, which was in excellent agreement with the theoretical mass of 570.07300 for the formula C₂₆H₂₅BrClN₅OS. mdpi.com This level of precision is crucial for confirming the identity of newly synthesized compounds. mdpi.com

Table 2: HRMS Data for a Piperazine Derivative

| Compound | Formula | Theoretical Mass [M+H]⁺ | Experimental Mass [M+H]⁺ |

| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₂₆H₂₅BrClN₅OS | 570.07300 | 570.07309 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The primary amine (NH₂) group of the aminophenyl moiety would exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O stretching: The carbonyl group of the piperazin-2-one ring would show a strong absorption band in the range of 1650-1700 cm⁻¹.

C-N stretching: The C-N bonds in the piperazine ring and the aminophenyl group would give rise to stretching vibrations in the region of 1000-1350 cm⁻¹.

Aromatic C-H stretching: The C-H bonds of the phenyl ring would show stretching vibrations above 3000 cm⁻¹.

Aromatic C=C bending: The C=C bonds of the phenyl ring would exhibit out-of-plane bending vibrations in the fingerprint region (600-900 cm⁻¹), which can provide information about the substitution pattern of the ring.

In a related piperazine derivative, the IR spectrum showed characteristic bands for aliphatic and aromatic C-H stretching at 2883 cm⁻¹, 2831 cm⁻¹, and 3040 cm⁻¹, respectively. mdpi.com

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed.

For example, a study on novel N,N'-substituted piperazines utilized single-crystal X-ray diffraction to confirm the molecular structure and conformation of the synthesized compounds. beilstein-journals.org The crystal structure of 1-(4-nitrobenzoyl)piperazine was determined to be monoclinic with the space group C2/c. beilstein-journals.org The X-ray data also confirmed the rotational conformation of the molecule. beilstein-journals.org

Table 3: Crystallographic Data for a Piperazine Derivative

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| 1-(4-nitrobenzoyl)piperazine | Monoclinic | C2/c | a = 24.587(2) Å, b = 7.0726(6) Å, c = 14.171(1) Å, β = 119.257(8)° |

Note: This data is for a related piperazine derivative and serves as an example of the type of information obtained from X-ray crystallography.

The structural information obtained from X-ray crystallography is invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the solid state. This information can also be used to rationalize the observed physical and chemical properties of the compound.

Complementary Spectroscopic and Analytical Methodologies

Beyond the foundational techniques of NMR and IR spectroscopy and mass spectrometry, a range of complementary methods provides deeper insights into the specific characteristics of this compound and its analogues. These methodologies are crucial for analyzing electronic structure, chirality, and elemental composition, which are vital for understanding the compound's potential applications in medicinal chemistry and materials science.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the aminophenyl group. The presence of the aromatic ring with an electron-donating amino substituent and its connection to the piperazinone moiety gives rise to characteristic absorption bands. The key electronic transitions are typically the π → π* transitions of the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

Table 1: Expected UV-Vis Absorption Maxima for Aromatic Piperazine Derivatives

| Derivative Class | Typical λ_max (nm) | Electronic Transition | Notes |

| Phenylpiperazines | 240 - 280 | π → π* (Benzene Ring) | Position influenced by substitution. |

| Substituted Phenylpiperazines | 280 - 350 | n → π* / ICT | Sensitive to solvent and substituent effects. |

| Benzofurazan-substituted Amines | 470 - 490 | Intramolecular Charge Transfer (ICT) | Demonstrates significant red-shift with strong acceptor groups. researchgate.net |

This table presents generalized data for related compound classes to illustrate the principles of UV-Vis analysis, as specific data for this compound was not found in the reviewed sources.

Analysis of the conjugation involves examining how the electronic system extends across the molecule. The interaction between the phenyl ring's π-system and the non-bonding electrons of the piperazine nitrogen can influence the electronic environment and, consequently, the UV-Vis spectrum.

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The piperazin-2-one scaffold can possess stereogenic centers, making it a target for asymmetric synthesis. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is indispensable for studying these chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will absorb one direction of polarized light more than the other, resulting in a CD spectrum with positive or negative peaks (measured in millidegrees, mdeg). This technique is exceptionally sensitive to the three-dimensional structure of a molecule and is widely used to determine the absolute configuration of enantiomers and to study their conformational properties in solution. nih.gov

The synthesis of chiral piperazin-2-ones is an area of active research, with methods like palladium-catalyzed asymmetric hydrogenation being developed to produce these compounds with high enantioselectivity. dicp.ac.cnrsc.org In these studies, CD spectroscopy is the definitive method for confirming the stereochemical outcome of the reaction. The resulting enantiomers will exhibit mirror-image CD spectra. For instance, a study on a chiral hemiporphyrazine derivative showed mirror-image CD spectra for the (R,R) and (S,S) enantiomers, allowing for their unambiguous assignment. nih.gov

While specific CD data for this compound is not provided in the searched literature, the principles are well-established for the parent scaffold. The sign and magnitude of the Cotton effects in the CD spectrum of a chiral derivative would be directly related to the spatial arrangement of the aminophenyl group relative to the chiral center(s) in the piperazinone ring.

Table 2: Application of Circular Dichroism in the Analysis of Chiral Piperazinones

| Analysis Goal | CD Spectroscopy Application | Expected Outcome | Reference |

| Determination of Absolute Configuration | Comparison of experimental CD spectrum with theoretical calculations or spectra of known compounds. | Assignment of R/S configuration based on the sign of Cotton effects. | nih.gov |

| Assessment of Enantiomeric Purity | Measurement of CD signal intensity. | The magnitude of the CD signal is proportional to the enantiomeric excess. | dicp.ac.cn |

| Conformational Analysis | Monitoring changes in the CD spectrum with solvent or temperature. | Provides insights into the preferred solution-state conformation of the molecule. | nih.gov |

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. It provides one of the most basic and crucial tests of a compound's purity and empirical formula. The experimentally determined percentages are compared against the theoretically calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) is considered strong evidence for the compound's compositional integrity.

For this compound, with a molecular formula of C₁₀H₁₃N₃O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This theoretical data serves as the benchmark for experimental verification following its synthesis.

Table 3: Theoretical vs. Experimental Elemental Analysis for C₁₀H₁₃N₃O

| Element | Molecular Formula | Theoretical % | Experimental % |

| Carbon (C) | C₁₀H₁₃N₃O | 58.52% | To be determined experimentally |

| Hydrogen (H) | C₁₀H₁₃N₃O | 6.38% | To be determined experimentally |

| Nitrogen (N) | C₁₀H₁₃N₃O | 20.47% | To be determined experimentally |

| Oxygen (O) | C₁₀H₁₃N₃O | 7.80% | Typically calculated by difference |

This interactive table allows for the input of experimental data to compare against the theoretical values for the verification of the elemental composition of this compound.

This technique is a routine part of the characterization of newly synthesized compounds and is often reported in the literature alongside spectroscopic data to provide a complete and robust confirmation of the compound's identity.

Computational and Theoretical Investigations of 4 2 Aminophenyl Piperazin 2 One Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is frequently used to forecast the binding mode and affinity of small molecule ligands within the active site of a biological target, such as a protein or enzyme. semanticscholar.orgugm.ac.id This predictive capability is crucial for structure-based drug design, enabling the rational design of more potent and selective inhibitors.

Molecular docking simulations have been instrumental in elucidating how piperazine-containing compounds, including derivatives related to 4-(2-aminophenyl)piperazin-2-one, interact with various biological targets. These studies predict the binding conformations, orientations, and the strength of the interaction, often quantified as a docking score or binding energy.

For instance, in studies of quinazolinone derivatives bearing a piperazine (B1678402) moiety, molecular docking was used to investigate their binding modes within the active sites of cancer-related proteins. nih.govresearchgate.net The simulations revealed how these compounds orient themselves to maximize favorable interactions, leading to their observed biological activity. nih.gov Similarly, docking studies on piperazine derivatives as potential urease inhibitors helped to understand their binding interactions within the enzyme's active site, correlating the predicted binding affinities with experimentally determined inhibitory concentrations (IC₅₀ values). nih.gov

The binding affinity, a measure of how strongly a ligand binds to its target, is a key output of docking simulations. For a series of benzoheterocyclic 4-aminoquinolines designed as potential antimalarial agents, docking scores were used to identify the most promising candidates. unar.ac.id One derivative, featuring a methylpiperazine group, was identified as a stable binder based on its favorable docking score. unar.ac.id In another study on pyrazine-linked 2-aminobenzamides, while docking was used to predict binding poses, the prediction of binding affinity was noted as a more significant challenge, often requiring more advanced methods like binding free-energy calculations for accurate ranking. semanticscholar.org

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives

| Compound Series | Biological Target | Key Findings from Docking |

| Quinazolinone-piperazine derivatives | Cancer cell line proteins (e.g., HCT116) | Prediction of binding poses and good docking scores correlated with anticancer potency. nih.govresearchgate.net |

| Piperazine derivatives | Urease from Helicobacter pylori | Understanding of binding interactions in the active site, explaining inhibitory activity. nih.gov |

| Benzoheterocyclic 4-aminoquinolines | Dihydrofolate reductase-thymidylate synthase (DHFR-TS) | Identification of stable derivatives with low re-rank scores, suggesting strong binding. unar.ac.id |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II-DNA complex | Prediction of binding to both the enzyme-DNA complex and the DNA minor groove. mdpi.com |

Identification of Critical Amino Acid Residues in Binding Pockets

A significant advantage of molecular docking is its ability to visualize interactions at an atomic level, identifying the specific amino acid residues in the target's binding pocket that are crucial for ligand recognition and binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Similarly, docking of 7-phenylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine derivatives, which include a piperazine linker, into the PI3Kδ active site provided a structural basis for their high potency and selectivity, highlighting the key contact points. nih.gov The analysis of these ligand-residue interactions provides a roadmap for medicinal chemists to modify the ligand structure to enhance binding affinity and selectivity.

Standard molecular docking methods often use simplified force fields that may not fully capture the subtleties of electronic charge distribution, particularly polarization effects that occur when a ligand enters the protein's binding site. Quantum-Polarized Ligand Docking (QPLD) is an advanced technique that addresses this limitation by incorporating quantum mechanical calculations to refine the ligand's charges in the context of the protein environment. nih.govnih.gov

The QPLD workflow typically involves an initial classical docking (using programs like Glide) followed by a quantum mechanics/molecular mechanics (QM/MM) calculation to determine the polarized charges on the ligand. nih.gov The ligand is then re-docked using these more accurate charges, leading to a more refined prediction of the binding pose and interaction energies. nih.govnih.gov

This approach has been successfully applied to study imidazole-based compounds as dual antagonists for the angiotensin II type-1 receptor (AT₁R) and the endothelin receptor type A (ETₐ). nih.govnih.gov By using QPLD, researchers were able to generate more reliable conformational models of the ligands in the active sites, which in turn led to the development of robust 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models that could accurately correlate structural features with biological activity. nih.govnih.gov The insights gained from QPLD can be critical for understanding the binding mechanisms of ligands where charge polarization plays a significant role. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.gov DFT is used to study a wide range of molecular properties, including optimized geometry, vibrational frequencies (for comparison with FT-IR and Raman spectra), and electronic characteristics. nih.govresearchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A small HOMO-LUMO gap generally implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis is frequently used in computational studies of drug candidates. For example, in the study of various substituted piperazine and pyrazole (B372694) derivatives, the HOMO-LUMO gap was calculated to assess how different functional groups impact the molecule's electronic properties and reactivity. researchgate.netnih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of different derivatives and for predicting their behavior in chemical reactions and biological systems. researchgate.netnih.gov For instance, analyzing these parameters for a series of compounds can help identify which derivatives are more likely to be susceptible to nucleophilic or electrophilic attack, providing valuable information for understanding potential metabolic pathways or mechanisms of action. nih.gov

Potential Energy Surface (PES) Analysis for Conformational Energetics

Potential Energy Surface (PES) analysis is a powerful computational tool used to explore the conformational landscape of a molecule. It maps the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and the transition states that connect them. For derivatives of this compound, the flexibility of the piperazinone ring and the rotational freedom of the aminophenyl group give rise to multiple possible conformations.

While specific PES analysis studies for this compound are not extensively detailed in the available literature, the methodology is fundamental in computational chemistry. Such an analysis would involve systematically altering key dihedral angles within the molecule—such as those governing the puckering of the piperazine ring and the orientation of the phenyl group relative to the piperazine ring—and calculating the corresponding single-point energy at each geometry. The resulting surface helps in understanding the relative stabilities of different conformations and the energy barriers to interconversion. This information is critical for determining the bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of how a ligand, such as a this compound derivative, interacts with its biological target over time. This computational technique solves Newton's equations of motion for a system of atoms and molecules, offering insights into the flexibility of both the ligand and the target protein, as well as the stability of their complex. nih.gov

In studies of related phenyl-piperazine scaffolds, MD simulations have been employed to:

Observe Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how the binding of a ligand may induce conformational changes in the target protein, which can be critical for its biological function. Conversely, it shows the conformational states the ligand prefers within the binding pocket. nih.gov

Elucidate Mechanism of Action: By visualizing the dynamic interactions, researchers can better understand the molecular basis for a compound's activity. For instance, simulations on thiadiazole derivatives have been used to confirm the stability of the ligand-enzyme complex and its binding interactions with key amino acid residues. nih.gov

For this compound derivatives, MD simulations would be invaluable for validating docking poses, calculating binding free energies, and understanding the key dynamic interactions that govern their affinity and selectivity for specific biological targets. nih.gov

Cheminformatics and Predictive Modeling for Structure-Activity Relationships

Cheminformatics and predictive modeling encompass a range of computational techniques that use chemical information to predict the biological activity of compounds. These methods are instrumental in prioritizing which novel derivatives of this compound should be synthesized and tested.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) and correlating them with experimentally determined activities, such as inhibitory concentrations (IC50).

The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized derivatives. nih.gov For example, 2D-QSAR studies on aryl alkanol piperazine derivatives identified specific descriptors like dipole moment and the number of certain atom types as being crucial for their activity. nih.gov Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used for hydantoin-phenylpiperazine derivatives to understand the steric and electrostatic fields around the molecules that are favorable for receptor binding. nih.gov These models provide valuable insights for designing compounds with improved potency and selectivity. nih.govnih.gov

| Compound Series | Target/Activity | Key Findings/Important Descriptors | Reference |

|---|---|---|---|

| Aryl alkanol piperazine derivatives | Antidepressant (5-HT and NA reuptake inhibition) | 2D-QSAR models indicated that descriptors like Atype_C_6, Dipole-mag, S_sssCH, and HOMO influence activity. | nih.gov |

| Hydantoin-phenylpiperazine derivatives | 5-HT1A and alpha 1 receptor affinity | 3D-QSAR (CoMFA) models revealed that steric and electrostatic factors at ortho, meta, and para positions modulate binding and selectivity. | nih.gov |

| Piperazinyl phenylalanine derivatives | VLA-4/VCAM-1 inhibition | A 2D-QSAR model showed an 85.67% variation in biological activity, highlighting structural features responsible for inhibition. | researchgate.net |

| Imidazole-piperazine derivatives | Anticancer (MCF-7 cell line) | 2D and 3D-QSAR models were developed to understand structure-activity relationships and guide the design of new anticancer agents. | koreascience.kr |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This "pharmacophore model" acts as a 3D query to search large chemical databases for novel compounds that match these features—a process known as virtual screening. nih.gov

For a compound like this compound, a pharmacophore model could be generated based on its structure and the structures of other known active molecules. This model would highlight the key interaction points, such as the aminophenyl group and the carbonyl oxygen of the piperazinone ring. A multi-step virtual screening process, combining pharmacophore searching with molecular docking, could then be used to identify new and structurally diverse piperazine-based compounds from vast libraries, potentially leading to the discovery of hits with novel scaffolds. nih.govpharmacophorejournal.com This approach has proven successful in identifying novel juvenile hormone agonists with a piperazine core. nih.gov

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities (including pharmacological effects, mechanisms of action, and specific toxicities) for a given chemical structure. nih.govnih.gov The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. genexplain.com The algorithm compares the structure of the new compound with the structures of well-known substances in its database. scispace.com

For this compound, a PASS analysis would generate a list of probable biological activities. The results are presented as a pair of probabilities for each activity type:

Pa (Probability to be active): The probability that the compound possesses the given activity.

Pi (Probability to be inactive): The probability that the compound does not possess the given activity.

These probabilities are independent and their values range from 0.000 to 1.000. The interpretation of the PASS results can guide further research. For instance, if a compound shows a high Pa value for a particular activity, it is considered a promising candidate for experimental testing for that activity. scispace.com The accuracy of PASS predictions is reported to be around 95% on average. genexplain.com This tool can be used at the very early stages of research to find new potential uses for a compound based solely on its structural formula. genexplain.comresearchgate.net

| Condition | Interpretation | Reference |

|---|---|---|

| Pa > 0.7 | The compound is very likely to exhibit the activity experimentally. It may be an analogue of a known pharmaceutical. | scispace.com |

| 0.5 < Pa < 0.7 | The compound is likely to exhibit the activity, but is less similar to known pharmaceutical agents. | scispace.com |

| Pa < 0.5 | The compound is unlikely to exhibit the activity. If confirmed experimentally, it could be a new chemical entity (NCE). | scispace.com |

Structure Activity Relationship Sar Studies of 4 2 Aminophenyl Piperazin 2 One Analogues

Comprehensive Analysis of Substituent Effects on Biological Activity

A comprehensive analysis of the effects of various substituents on the biological activity of 4-(2-aminophenyl)piperazin-2-one analogues has revealed that even minor structural modifications can lead to significant changes in their pharmacological properties. The piperazine (B1678402) scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The two nitrogen atoms in the piperazine ring offer opportunities for introducing diverse substituents, thereby modulating the molecule's size, shape, lipophilicity, and hydrogen bonding capacity. researchgate.net

Research on related phenylpiperazine derivatives has shown that the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or trifluoromethyl groups, on the phenyl ring can enhance biological activity. benthamdirect.comnih.gov Specifically, for a series of 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives, the presence of these substituents was associated with good acaricidal activity. nih.gov In another study on pyrimidine derivatives with a 4-(piperazin-1-yl) scaffold, variation of the aryl substituent on the piperazine ring led to potent inhibitors of inflammatory caspases. nih.govepa.gov The electronic properties of the substituents on the phenyl ring can influence the pKa of the piperazine nitrogens, which in turn affects the molecule's ionization state at physiological pH and its ability to interact with biological targets.

The position of the amino group on the phenyl ring is also crucial. While the core structure specifies a 2-aminophenyl group, shifting the amino group to the 3- or 4-position would alter the geometry and electronic distribution of the molecule, likely leading to different biological activities. The ortho-position of the amino group allows for potential intramolecular hydrogen bonding or specific steric interactions with the receptor, which might be lost with other substitution patterns. Studies on 4-amino-2H-benzo[h]chromen-2-one analogs revealed that ortho-substituted phenyl analogs exhibited relatively good inhibitory activity. nih.gov

| Modification | General Observation | Potential Impact | Example Class of Compounds |

|---|---|---|---|

| Addition of Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3) | Often enhances biological activity. benthamdirect.comnih.gov | Alters electronic properties and pKa of piperazine nitrogens. | Acaricidal phenylpiperazine derivatives. nih.gov |

| Variation of Aryl Substituent | Can lead to potent and selective inhibitors. nih.govepa.gov | Modifies binding interactions with the target protein. | Caspase inhibitors with a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold. nih.govepa.gov |

| Positional Isomers of the Amino Group | Likely to alter activity due to changes in geometry and electronic distribution. | Affects potential for intramolecular hydrogen bonding and steric interactions. | General observation in medicinal chemistry. |

| Ortho-Substitution on the Phenyl Ring | Can result in good inhibitory activity. nih.gov | May facilitate favorable steric interactions at the binding site. | 4-Amino-2H-benzo[h]chromen-2-one analogs. nih.gov |

Structural variations on the piperazinone ring are a key strategy for modulating the pharmacological properties of this compound analogues. The piperazinone core provides a rigid scaffold that can be functionalized at different positions to optimize interactions with biological targets.

The substitution pattern on the nitrogen atoms of the piperazine or piperazinone ring is a critical determinant of biological activity. nih.gov The N1 and N4 positions of the piperazine ring offer sites for introducing a variety of substituents that can influence the compound's affinity, selectivity, and pharmacokinetic properties. researchgate.net In many classes of piperazine-containing drugs, the N-substituent plays a crucial role in defining the pharmacological profile. For example, in a series of dopamine (B1211576) D3 receptor ligands, different N-aromatic heterocyclic substitutions on the piperazine ring were explored to understand their effect on affinity and selectivity. nih.gov

Studies on various piperazine derivatives have shown that the nature of the N-substituent can dramatically alter the biological activity. For instance, N-alkylation or N-acylation can change the basicity and lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of factor Xa inhibitors, a series of substituted piperazinone-based compounds were designed and synthesized, with the most potent compound exhibiting an IC50 of 0.9 nM. nih.gov The N-substituents in these inhibitors are designed to fit into specific pockets of the enzyme's active site.

| N-Substituent Type | General Effect on Activity | Example Compound Class |

|---|---|---|

| Aromatic Heterocycles | Can enhance affinity and selectivity for specific receptors. nih.gov | Dopamine D3 receptor ligands. nih.gov |

| Alkyl Groups | Modifies lipophilicity and can influence ADME properties. | General observation in piperazine-based drug design. |

| Acyl Groups | Can alter basicity and introduce hydrogen bonding capabilities. | Factor Xa inhibitors. nih.gov |

| Benzyl Groups | Often well-tolerated and can contribute to binding through hydrophobic interactions. nih.gov | Anticancer 4-amino-2H-benzo[h]chromen-2-one analogs. nih.gov |

Stereochemistry plays a crucial role in the biological activity of many chiral drugs, and this compound analogues are no exception if they possess a stereocenter. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as receptors and enzymes. Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer being more potent (the eutomer) while the other may be less active or even have undesirable side effects (the distomer).

The synthesis of enantiomerically pure piperazin-2-ones is an active area of research. nih.govcaltech.eduacs.org Asymmetric synthesis methods are employed to produce single enantiomers, allowing for the evaluation of their individual biological activities. caltech.edu For example, in a series of piperazinyl quinazolin-4-(3H)-one derivatives, the biological activity was found to reside in the R enantiomer. nih.gov Similarly, for atypical antipsychotic agents, the R(+) enantiomer of a 1-(pyrimidin-2-yl)piperazine derivative was found to be more potent in binding to sigma sites than its antipode. nih.gov These findings underscore the importance of stereochemistry in the design of potent and selective ligands. The introduction of chiral centers on the piperazinone ring or its substituents can lead to more specific interactions with the target, resulting in improved efficacy and a better side-effect profile.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies utilize molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties.

For piperazine and piperazinone derivatives, QSAR models have been successfully developed to predict their pharmacological responses. gu.senih.govnih.gov Key molecular descriptors that are often correlated with activity include:

Lipophilicity (logP): This descriptor measures the oil/water partition coefficient of a molecule and is crucial for its ability to cross cell membranes. For many CNS-active drugs, an optimal logP range is required for good blood-brain barrier penetration.

Electronic Properties: Descriptors such as Hammett constants (σ) and pKa values quantify the electronic effects of substituents. These properties influence the strength of drug-receptor interactions, particularly those involving electrostatic or hydrogen bonding.

Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) describe the size and shape of molecules and their substituents. These are important for ensuring a good steric fit between the ligand and its binding site.

Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) are two widely used 3D-QSAR techniques that have been applied to piperazine analogues. nih.gov These methods generate 3D models that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. Such models provide valuable insights for designing new compounds with improved pharmacological properties.

Impact of Structural Variations on the Piperazinone Ring

Rational Design Principles Derived from SAR for Optimized Target Affinity and Selectivity

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new this compound analogues with optimized target affinity and selectivity. researchgate.netresearchgate.net The goal of rational drug design is to create molecules that interact specifically with a desired biological target, thereby maximizing therapeutic efficacy and minimizing off-target effects.

Key principles derived from SAR for the rational design of these analogues include:

Scaffold Hopping and Bioisosteric Replacement: The piperazine ring itself can be considered a bioisostere for other cyclic diamines. enamine.net Similarly, substituents on the aminophenyl and piperazinone moieties can be replaced with bioisosteres to improve properties such as metabolic stability or to explore new interactions with the target.

Structure-Based Drug Design: When the 3D structure of the biological target is known, computational docking studies can be used to predict the binding mode of designed analogues. This allows for the optimization of interactions between the ligand and the active site of the protein.

Fragment-Based Drug Design: The this compound scaffold can be considered as being composed of different fragments. By identifying fragments that contribute favorably to binding, new molecules can be constructed by combining these fragments in novel ways.

Multi-target Ligand Design: For complex diseases, it may be beneficial to design ligands that can modulate multiple targets simultaneously. The versatile piperazine scaffold is well-suited for this approach, as different substituents can be introduced to confer affinity for different receptors. nih.gov

By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound core to develop new therapeutic agents with superior pharmacological profiles. The iterative process of design, synthesis, and biological evaluation, guided by SAR, is a cornerstone of modern drug discovery. benthamdirect.com

Preclinical Biological Activity and Mechanistic Investigations of 4 2 Aminophenyl Piperazin 2 One and Its Derivatives

Mechanistic Characterization of Biological Action at the Molecular and Cellular Level

Unraveling the precise mechanisms by which a compound exerts its effects is critical in drug development. For derivatives based on the piperazine (B1678402) and piperazinone core, research has focused on identifying specific molecular targets and elucidating the subsequent changes in cellular signaling and function.

Derivatives of the piperazine scaffold have been shown to engage a variety of molecular targets, often with a high degree of specificity. The nature of these interactions ranges from competitive enzyme inhibition to receptor antagonism.

Tyrosinase: Several studies have identified tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, as a primary target for piperazine derivatives. nih.govnih.govnih.gov For instance, a series of 4-nitrophenylpiperazine derivatives were found to inhibit mushroom tyrosinase, with kinetic analyses revealing a mixed inhibition mode for the most potent compound. nih.gov Similarly, 4-(4-hydroxyphenyl)piperazine-based compounds were shown to act as competitive inhibitors of tyrosinase, suggesting they interact with the enzyme's active site, likely mimicking the natural substrate, L-tyrosine. nih.gov Molecular docking studies have further supported these findings by predicting how these inhibitors fit into the enzyme's active site. nih.govnih.gov

Adenosine (B11128) Receptors: Certain thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing a piperazine moiety have been identified as potent and selective inverse agonists of the human A2A adenosine receptor (A2AAR). mdpi.com Their ability to bind with high affinity to this G-protein coupled receptor (GPCR) and inhibit its basal activity underscores their potential in conditions where A2AAR signaling is dysregulated. mdpi.com

VEGFR-2 Tyrosine Kinase: In the context of anticancer research, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial tyrosine kinase involved in angiogenesis. nih.gov Docking studies suggest these compounds bind to the hinge region and gate area of the enzyme's ATP-binding pocket, interacting with key residues like Cys919, Glu885, and Asp1046, in a manner similar to the established inhibitor Sorafenib. nih.gov

Tubulin: The cytoskeletal protein tubulin has been identified as a molecular target for certain arylamide derivatives featuring a piperazine group. nih.gov Mechanistic studies demonstrated that these compounds inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics, a mechanism central to the action of many successful anticancer agents. nih.gov

Monoamine Oxidase (MAO): Pyridazinobenzylpiperidine derivatives have been evaluated as inhibitors of monoamine oxidases A and B (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters. researchgate.netmdpi.com These studies identified compounds that are potent, selective, and reversible competitive inhibitors of MAO-B, suggesting they could be valuable for treating neurodegenerative disorders like Parkinson's disease. researchgate.netmdpi.com

Engagement of molecular targets by 4-(2-aminophenyl)piperazin-2-one derivatives triggers a cascade of downstream cellular events. Research has profiled these signaling pathways and the resulting functional responses in various cell-based models.

Modulation of cAMP Production: As inverse agonists of the A2A adenosine receptor, piperazine-containing thiazolo[5,4-d]pyrimidines have been shown to effectively inhibit basal cyclic AMP (cAMP) accumulation in cells engineered to express the human A2AAR. mdpi.com This demonstrates a direct functional consequence of receptor engagement on a key second messenger pathway. mdpi.com

Anti-inflammatory Signaling: The anti-inflammatory properties of certain piperazine derivatives have been linked to the modulation of inflammatory signaling cascades. nih.gov Specifically, compounds PD-1 and PD-2 were found to inhibit the production of nitrite (B80452) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner in cellular models. nih.gov

Cell Cycle Arrest: A significant mechanism underlying the anticancer activity of piperazine derivatives is the disruption of the cell cycle. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives that inhibit VEGFR-2 were found to cause cell cycle arrest in the S phase in breast cancer cells. nih.gov In contrast, arylamide derivatives that target tubulin were shown to block the cell cycle at the G2 phase in liver cancer cells. nih.gov

Induction of Apoptosis: In addition to halting cell cycle progression, several piperazine derivatives have been shown to induce programmed cell death, or apoptosis. The VEGFR-2 inhibiting quinolinone derivatives induced significant levels of both early and late apoptosis. nih.gov Similarly, tubulin-inhibiting arylamide derivatives were also found to induce apoptosis and regulate the expression of associated proteins in liver cancer cells. nih.gov

In Vitro Pharmacological Evaluation and Efficacy Assessments

The therapeutic promise of this compound and its analogues is substantiated through rigorous in vitro pharmacological testing. These assays quantify their potency and efficacy against specific enzymes, receptors, and in cell-based models of disease.

A prominent activity of many piperazine-based compounds is the inhibition of various enzymes. Quantitative assays are used to determine their inhibitory potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).

Tyrosinase Inhibition: As previously noted, tyrosinase is a key target. A variety of piperazine derivatives have been synthesized and tested for their ability to inhibit this enzyme. For example, 4-(4-hydroxyphenyl)piperazine derivatives and 4-nitrophenylpiperazine derivatives have shown potent inhibitory effects. nih.govnih.gov The data highlight how modifications to the piperazine scaffold influence inhibitory activity.

| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (µM) | Reference |

| 4-Nitrophenylpiperazine | Compound 4l (indole moiety) | Tyrosinase | 72.55 | nih.gov |

| 4-Hydroxyphenylpiperazine | Compound 10 (2,4-dichlorophenyl) | AbTYR | 1.5 | nih.gov |

| 4-Hydroxyphenylpiperazine | Compound 7 (2-chlorobenzoyl) | AbTYR | 4.8 | nih.gov |

| 4-Fluorobenzylpiperazine | Compound 26 (3-chloro-2-nitrophenyl) | AbTYR* | 0.18 | nih.gov |

| AbTYR: Agaricus bisporus Tyrosinase |

Monoamine Oxidase (MAO) Inhibition: Derivatives have been developed as selective inhibitors for MAO-A and MAO-B. researchgate.netmdpi.com Pyridazinobenzylpiperidine derivatives, in particular, have shown high selectivity for MAO-B, which is a key target in Parkinson's disease treatment. researchgate.netmdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| S5 | MAO-A | 3.857 | - | 19.04 | mdpi.com |

| S5 | MAO-B | 0.203 | 0.155 | mdpi.com | |

| S16 | MAO-A | >10 | - | >10.21 | mdpi.com |

| S16 | MAO-B | 0.979 | 0.721 | mdpi.com |

VEGFR-2 Kinase Inhibition: Novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties have been identified as potent inhibitors of VEGFR-2 kinase, with potencies comparable to the drug Sorafenib. nih.gov

| Derivative | Target Enzyme | IC₅₀ (nM) | Reference |

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 1 | VEGFR-2 | 46.83 | nih.gov |

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 2 | VEGFR-2 | 51.09 | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | 51.41 | nih.gov |

The interaction of piperazine derivatives with various neurotransmitter receptors is a significant area of investigation, particularly for applications in central nervous system (CNS) disorders.

Adenosine Receptors: As mentioned, certain piperazine derivatives are potent inverse agonists at the A2A adenosine receptor. mdpi.com Binding assays determine the affinity (Kᵢ) of these compounds for the receptor, while functional assays measure their potency (IC₅₀) in modulating receptor activity. mdpi.com

| Compound | hA₂ₐ AR Binding Kᵢ (nM) | hA₂ₐ AR Functional IC₅₀ (nM) | Reference |

| 8 | 8.87 | 15.2 | mdpi.com |

| 11 | 2.51 | 7.42 | mdpi.com |

| 14 | 4.21 | 9.33 | mdpi.com |

| 15 | 6.35 | 11.2 | mdpi.com |

| 19 | 3.16 | 8.16 | mdpi.com |

| hA₂ₐ AR: human A₂ₐ Adenosine Receptor |

Dopamine (B1211576) and Serotonin (B10506) Receptors: Structure-activity relationship studies on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D₄ receptor ligand, have explored how structural modifications affect binding to D₄, D₂, and serotonin 5-HT₁ₐ receptors. nih.gov These studies are crucial for optimizing selectivity and affinity for desired CNS targets. nih.gov

Antihistamine Activity: Some novel piperazine derivatives have been evaluated for their antihistamine activity. nih.gov For instance, compound PD-1 was found to cause a significant reduction in histamine (B1213489) levels, indicating an interaction with components of the histamine signaling pathway, likely H₁ receptors. nih.gov

The ultimate test of a compound's preclinical potential lies in its performance in cell-based assays that model human diseases, particularly cancer. These assays measure the ability of a compound to inhibit cell growth, induce cell death, or alter other relevant cellular functions.

Anticancer Cytotoxicity: A wide range of piperazin-2-one (B30754) and piperazine derivatives have been tested for their cytotoxic effects against various human cancer cell lines. nih.govnih.govnih.govnih.gov The potency is often measured as an IC₅₀ or GI₅₀ (50% growth inhibition) value.

| Compound Class/Derivative | Cell Line | Activity | Result | Reference |

| Piperazin-2-one derivative 7g (guanidine substituent) | HT-29 (Colon) | Cytotoxicity | IC₅₀ < 500 µM | nih.gov |

| Piperazin-2-one derivative 7g (guanidine substituent) | A549 (Lung) | Cytotoxicity | IC₅₀ < 500 µM | nih.gov |

| Arylamide derivative 16f (MY-1121) | SMMC-7721 (Liver) | Antiproliferative | IC₅₀ = 89.42 nM | nih.gov |

| Arylamide derivative 16f (MY-1121) | HuH-7 (Liver) | Antiproliferative | IC₅₀ = 91.62 nM | nih.gov |

| Quinolinone derivative (dihalogenated) | T-47D (Breast) | Cytotoxicity | IC₅₀ = 2.73 µM | nih.gov |

| Piperazine derivative PD-2 | HepG2 (Liver) | Growth Restraint | 90.45% at 100 µg/mL | nih.gov |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | Growth Inhibition | GI₅₀ = 1.00 µM | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (NSCLC) | Growth Inhibition | GI₅₀ = 1.35 µM | mdpi.com |

Anti-inflammatory Effects: In cell-based assays designed to measure inflammation, piperazine derivatives PD-1 and PD-2 demonstrated dose-dependent inhibition of nitrite production, with up to 39.42% and 33.7% inhibition, respectively, at a concentration of 10 µM. nih.gov

Antimelanogenic Effects: Beyond simple enzyme inhibition, the functional consequence of tyrosinase inhibition has been demonstrated in cellular models. Compound 26 , a potent tyrosinase inhibitor, was shown to exert antimelanogenic effects in B16F10 melanoma cells without causing cytotoxicity, confirming its potential as a skin-lightening agent. nih.gov

Cell-Based Functional Assays for Efficacy

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

The piperazine and piperazin-2-one scaffolds are features of numerous compounds investigated for their anticancer properties. Derivatives of this compound have been synthesized and evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of antiproliferative and cytotoxic activity.

Research into piperazin-2-one-based structures has revealed compounds with significant effects on cell viability. nih.govnih.gov For instance, certain aminophosphonate derivatives of piperazin-2-one were tested against a panel of cancer cell lines, including those for hepatocellular carcinoma (HUH7, AKH12), medulloblastoma (DAOY, UW228-2, D283, D425), and glioblastoma (U251). nih.govnih.gov Two compounds in this study, one bearing a TADDOL-derived substituent and another with a trifluoromethyl group, were found to reduce cell viability by more than 50% at a 50 µM concentration across all tested cell lines. nih.gov However, a similar level of toxicity was observed in non-malignant Human Umbilical Vein Endothelial Cells (HUVECs), indicating a need for improved selectivity. nih.gov

Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have also shown promise. nih.gov The parent compound of this series exhibited reasonable activity against HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer) cell lines, with IC50 values of 9.2 µM and 8.4 µM, respectively. nih.gov Structural modifications, specifically C4-fluorination of the benzene (B151609) ring and acetylation of the piperazine nitrogen, led to a derivative with enhanced potency against the same cell lines (IC50 = 8.4 µM and 6.8 µM, respectively). nih.gov Notably, these active compounds displayed significantly lower cytotoxicity in normal HUVEC and Normal Human Dermal Fibroblast (NHDF) cells. nih.gov

Furthermore, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline demonstrated broad-spectrum antiproliferative activity against five human cancer cell lines: A549 (lung), MCF-7 (breast), HeLa (cervical), HT29, and HCT-116 (colorectal). nih.gov Several compounds from this series, including 8f, 8m, and 8q, were identified as highly active, with IC50 values ranging from 1.47 to 4.68 μM across the tested cell lines. nih.gov Mechanistic studies suggested that these compounds induced DNA damage and activated the G2/M checkpoint in HCT-116 cells. nih.gov

Other studies have explored 4-acyl-2-substituted piperazine urea (B33335) derivatives, which showed selective cytotoxic activity against MCF-7 breast cancer cells compared to normal MCF-10A breast cells. unimi.it Similarly, N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized, with one compound exhibiting potent activity (IC50 values of 0.029-0.147 μM) against four cancer cell lines. nih.gov

| Derivative Class | Cancer Cell Line(s) | Activity (IC50/Effect) | Reference(s) |

| Piperazin-2-one aminophosphonates | HUH7, AKH12, DAOY, UW228-2, D283, D425, U251 | >50% viability reduction at 50 µM | nih.gov, nih.gov |

| 1-(2-aryl-2-adamantyl)piperazines | HeLa, MDA-MB-231 | IC50 = 6.8 - 9.2 µM | nih.gov |

| 2,4-diaminoquinazoline piperazines | A549, MCF-7, HeLa, HT29, HCT-116 | IC50 = 1.47 - 4.68 µM | nih.gov |

| N-methylquinazolin-4-amines | Four cancer cell lines | IC50 = 0.029 - 0.147 µM | nih.gov |

| 4-acyl-2-substituted piperazine ureas | MCF-7, A549 | Selective cytotoxicity vs. normal cells | unimi.it |

Antimicrobial Activity against Bacterial and Fungal Pathogens

The piperazine scaffold is a common motif in antimicrobial agents, and derivatives of this compound have been explored for their potential to combat bacterial and fungal pathogens. These investigations have yielded compounds with significant activity against a range of microorganisms.

One study detailed the synthesis of piperazine derivatives from substituted benzenethiol (B1682325) and their subsequent screening for antimicrobial properties. acgpubs.orgresearchgate.net The compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Streptomyces epidermidis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and several fungal species (Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus). acgpubs.orgresearchgate.net Many of the synthesized derivatives demonstrated significant antibacterial and antifungal activity. acgpubs.orgresearchgate.net

N-Phenylpiperazine derivatives have been specifically evaluated for their activity against various pathogens, including Staphylococcus aureus, mycobacteria, and fungi. nih.govresearchgate.net While most compounds showed moderate effects, two derivatives, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride, displayed the highest inhibitory activity against M. kansasii (MIC = 15.4 and 15.0 µM, respectively). nih.govresearchgate.net Another derivative had the highest activity against the fungus Fusarium avenaceum (MIC = 14.2 µM). nih.govresearchgate.net Importantly, these compounds exhibited insignificant toxic effects on human cells. nih.govresearchgate.net

A novel pleuromutilin (B8085454) derivative incorporating a piperazine moiety, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), was synthesized and showed excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In vitro studies confirmed that NPDM is a potent bactericidal agent that induces time-dependent growth inhibition. nih.gov

| Derivative Class | Pathogen(s) | Activity (MIC) | Reference(s) |

| Substituted phenylthiopiperazines | S. aureus, P. aeruginosa, C. albicans, A. niger | Significant activity reported | acgpubs.org, researchgate.net |

| N-Phenylpiperazines | M. kansasii, M. marinum | 15.0 - 15.4 µM | nih.gov, researchgate.net |

| N-Phenylpiperazines | F. avenaceum | 14.2 µM | nih.gov, researchgate.net |

| Pleuromutilin-piperazine conjugate | Methicillin-resistant S. aureus (MRSA) | Potent bactericidal activity | nih.gov |

Neuroprotective Effects in Neuronal Cell Models

The potential utility of piperazine derivatives in treating neurodegenerative disorders is an emerging area of research. Certain derivatives have been identified as having mechanisms relevant to conditions like prion diseases and Alzheimer's disease.

In the context of prion diseases, which are fatal neurodegenerative disorders, piperazine derivatives were identified as a new class of potent inhibitors of PrP(Sc) propagation in vitro. nih.gov PrP(Sc) is the disease-associated, misfolded isoform of the prion protein, and its aggregation is central to the pathogenesis of these diseases. nih.gov A cell-based high-throughput screening of a 10,000-compound library led to the discovery of this new inhibitory lead structure. nih.gov

Other research has focused on the A2A adenosine receptor, a promising target for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. mdpi.com A series of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives were designed as human A2A receptor inverse agonists. mdpi.com Several potent and selective compounds were identified, with one derivative, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, showing high binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM). mdpi.com

While not directly derivatives of the core compound, studies on related phenolic acids provide context for neuroprotection. Protocatechuic acid and 4-hydroxybenzoic acid, which are metabolites of dietary anthocyanins, have been shown to protect primary cerebellar granule neurons from oxidative stress induced by hydrogen peroxide. nih.gov Only protocatechuic acid was effective against nitrosative stress, highlighting how small structural differences can impact biological activity. nih.gov

Radioprotective Activity in Cellular Models

The development of effective radioprotective agents to shield healthy tissues during radiotherapy or from accidental radiation exposure is a critical medical need. Piperazine derivatives have emerged as a promising class of compounds in this field.

A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized to act as radiation countermeasures. nih.govsemanticscholar.org In vitro studies demonstrated that some of these compounds could protect human cells from radiation-induced apoptosis with low intrinsic cytotoxicity. semanticscholar.org The radioprotective effects were evaluated in a human leukemia MOLT-4 cell model, where pretreatment with the derivatives at concentrations of 100 µM and 200 µM resulted in higher cell viability after exposure to 2 Gy of ionizing radiation. nih.gov The protective effects of the synthesized piperazine derivatives were found to be higher than those of the known radioprotector WR1065 (the active metabolite of amifostine) when administered at the same dose. nih.gov Among the tested compounds, one derivative in particular demonstrated the most significant radioprotective effects in vitro with minimal cytotoxicity across various cell lines. nih.gov

In Vivo Preclinical Efficacy Studies in Animal Models

The successful translation of in vitro activity to in vivo efficacy is a crucial step in drug development. Derivatives of the piperazine scaffold have been evaluated in various animal models, demonstrating their potential in treating cancer, infectious diseases, and CNS disorders.

Evaluation in Established Disease Models (e.g., Cancer Xenografts, Infectious Disease Models, CNS Disorder Models)

In oncology, the in vivo efficacy of promising piperazine derivatives has been confirmed in cancer xenograft models. A substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine, which showed potent in vitro antiproliferative activity, was tested in a HepG2 (human liver cancer) xenograft model. nih.gov The compound was found to significantly inhibit tumor growth without causing a significant loss of body weight in the animals, suggesting a favorable therapeutic window. nih.gov

In the field of infectious diseases, a piperazine-based compound, MMV665917, was evaluated in a gnotobiotic piglet model of cryptosporidiosis, an enteric disease caused by the protozoan Cryptosporidium hominis. nih.gov Oral treatment with MMV665917 significantly reduced fecal oocyst excretion, parasite colonization of the intestinal mucosa, and the severity of diarrhea compared to untreated controls. nih.gov Similarly, the pleuromutilin-piperazine derivative NPDM, which was potent against MRSA in vitro, also exhibited a strong therapeutic effect in both a mouse thigh infection model and a mouse systemic infection model with neutropenia. nih.gov

For CNS disorders, piperazine derivatives identified as inhibitors of prion propagation in vitro were subsequently tested in an in vivo model. nih.gov These compounds were found to increase the incubation time of scrapie-infected mice, demonstrating a tangible therapeutic effect in a model of a fatal neurodegenerative disease. nih.gov

Furthermore, the radioprotective effects of 1-(2-hydroxyethyl)piperazine derivatives were also assessed in vivo. One of the lead compounds enhanced the survival of mice at 30 days following whole-body irradiation, although the increase was not statistically significant. semanticscholar.org

Assessment of Pharmacodynamic Endpoints in Preclinical Models

Pharmacodynamic studies are essential to understand a drug's effect on the body and to link drug exposure to a biological response. In the in vivo evaluation of piperazine derivatives, several key pharmacodynamic endpoints have been assessed.

For the anticancer quinazoline (B50416) derivative tested in the HepG2 xenograft model, the mechanism of action was further investigated. nih.gov It was confirmed that the compound could arrest the cell cycle at the G2/M phase and trigger apoptosis, consistent with an anti-tubulin mechanism of action. nih.gov

In the infectious disease models, clear pharmacodynamic markers were quantified. For the piperazine derivative MMV665917 in the cryptosporidiosis piglet model, the key endpoints were the reduction in fecal oocyst shedding and the degree of parasite colonization in the intestine, both of which showed a significant, dose-dependent response. nih.gov For the antibacterial agent NPDM, the 50% effective dose (ED50) was determined to be 50.53 mg/kg in a Galleria mellonella infection model, providing a quantitative measure of its in vivo potency. nih.gov

Future Perspectives and Emerging Research Opportunities in Piperazinone Chemistry

Development of Novel Synthetic Strategies for Accessing Chemically Complex Analogues

The creation of structurally diverse and complex piperazinone analogues is fundamental to expanding their therapeutic potential. Modern synthetic chemistry is moving beyond traditional methods, focusing on efficiency, selectivity, and sustainability. researchgate.net A significant area of advancement is the direct C-H functionalization of the piperazine (B1678402) core, which allows for the introduction of substituents on the carbon atoms of the ring, a feature absent in approximately 80% of currently utilized piperazine-based compounds. mdpi.comresearchgate.net These techniques provide new avenues for creating unique substitution patterns that were previously difficult to access. mdpi.com

Key emerging strategies include:

Photoredox Catalysis: This method uses light and a photocatalyst (like iridium or ruthenium complexes) to activate C-H bonds for arylation, vinylation, and heteroarylation. mdpi.comresearchgate.net For instance, photoredox catalysis can directly couple N-Boc piperazines with 1,4-dicyanobenzenes to produce α-aryl-substituted piperazines. mdpi.com Protocols like the CarboxyLic Amine Protocol (CLAP) utilize photoredox-mediated decarboxylative cyclization to access diverse C2-substituted piperazines. mdpi.com

Transition-Metal Catalysis: Well-established methods like the Buchwald-Hartwig amination and Suzuki coupling are continuously being refined for process chemistry to construct N-arylpiperazines, although the SNAr reaction is often preferred in large-scale synthesis due to easier purification. mdpi.com

Rearrangement Reactions: A variety of rearrangement reactions, including the dizacope, mumm, and Schmidt rearrangements, are being employed to construct the piperazine skeleton, offering alternative pathways to novel analogues. eurekaselect.com

Sustainable Methodologies: There is a growing emphasis on developing greener synthetic protocols using catalytic processes, eco-friendly solvents, and novel reaction conditions to improve yields and minimize environmental impact. researchgate.net For example, the synthesis of quinazolinone and quinoxaline (B1680401) derivatives, which are structurally related to some piperazinone applications, has benefited from the use of novel acidic deep eutectic mixtures as reusable catalysts. researchgate.net

The synthesis of the piperazinone ring itself can be a crucial step, as seen in the preparation of the drug Trilaciclib, where the lactam moiety was formed via intramolecular condensation. mdpi.com These advanced synthetic tools are crucial for generating libraries of chemically complex piperazinone analogues for biological screening.

Advanced Integration of Computational Techniques for Accelerated Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. For piperazinone scaffolds, these techniques are used to predict binding affinities, elucidate mechanisms of action, and guide the synthesis of more potent and selective molecules.

Virtual Screening and Molecular Docking: These methods are used to screen large virtual libraries of compounds against a specific biological target. For example, molecular docking was used to study the binding of novel piperazine-chalcone hybrids to the vascular endothelial growth factor receptor-2 (VEGFR-2), helping to rationalize their anticancer activity. nih.gov Similarly, docking studies provided insight into the binding interactions of piperazine-1,2,3-triazole scaffolds, aiding in the identification of lead anticancer and antimicrobial agents. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how a ligand interacts with its target protein over time. In a study that identified a potent piperazine-based agonist for the Sigma 1 Receptor (S1R), MD simulations were crucial for revealing the key amino acid residues involved in the binding interaction, providing a solid foundation for future structure-based optimization. nih.gov

ADME/Tox Prediction: In silico models are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new analogues early in the design phase. This was demonstrated with a series of piperazine-2-carboxylic acid derivatives designed as anti-Alzheimer's agents, where computational predictions indicated good CNS bioavailability and favorable safety parameters. nih.gov

The integration of these computational approaches allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources in the drug development pipeline.

Exploration of Undiscovered Biological Targets and Novel Therapeutic Applications for Piperazinone Scaffolds

The versatility of the piperazinone scaffold allows it to interact with a wide array of biological targets, leading to its exploration in numerous therapeutic areas. nih.govnih.gov Research is continuously uncovering novel targets and applications, pushing the boundaries of what can be achieved with this privileged chemical structure. nih.govtandfonline.com

Transient Receptor Potential Canonical 6 (TRPC6) Channel: In the context of Alzheimer's disease, piperazine derivatives have been identified as agonists of the TRPC6 channel. elsevierpure.comnih.gov This channel is involved in a signaling pathway that regulates the stability of dendritic spines, which are crucial for memory formation. elsevierpure.comnih.gov Targeting TRPC6 represents a novel neuroprotective strategy aimed at preserving synaptic structures, which are lost in the early stages of the disease. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth. nih.gov Novel piperazine-chalcone hybrids have been designed and synthesized as potent inhibitors of VEGFR-2, a key regulator of angiogenesis. nih.gov By blocking this target, these compounds can inhibit tumor growth, offering a targeted chemotherapy approach. nih.gov

Sigma 1 Receptor (S1R): The S1R is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders. Through screening efforts, a piperazine-based compound was discovered to be a potent S1R agonist, highlighting a new potential application for this scaffold in treating CNS-related conditions. nih.gov

Farnesyltransferase (FTase): A series of piperazin-2-one (B30754) derivatives were developed as potential anticancer agents by acting as bioisosteres of an imidazole-containing farnesyltransferase inhibitor. nih.gov This enzyme is crucial for the function of proteins involved in cell growth and proliferation, making it an attractive target for cancer therapy. nih.gov

These examples demonstrate a clear trend towards exploring non-traditional targets for piperazinone-based compounds, opening up new avenues for treating a range of challenging diseases.

Focused Research on Specific Disease Areas Addressing Unmet Medical Needs

Research into piperazinone scaffolds is increasingly focused on specific diseases where current treatments are inadequate. tandfonline.comelsevierpure.comnih.gov The unique properties of these compounds make them promising candidates for developing new therapies for neurodegenerative disorders, cancer, and infectious diseases. elsevierpure.comnih.govnih.gov